

# validation of PD 173955 analog 1 activity in different cell lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238

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## Validation of PD 173955 Analog 1: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a conceptual analog of PD 173955, hereafter referred to as "**PD 173955 Analog 1**," against its parent compound and other established tyrosine kinase inhibitors. The information presented herein is intended to guide research and development efforts by offering a side-by-side look at reported activities and methodologies for evaluation.

## Executive Summary

PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family kinases, key drivers in certain cancers like Chronic Myeloid Leukemia (CML). This guide explores a specific analog, "**PD 173955 Analog 1**" (3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid), which has been evaluated in silico for its potential as a less toxic anticancer agent. While experimental data for this specific analog is not publicly available, this guide provides a framework for its potential evaluation by comparing its computationally predicted target affinity with the experimentally determined activities of PD 173955 and the well-established Bcr-Abl inhibitors, Imatinib and Dasatinib.

## Compound Comparison

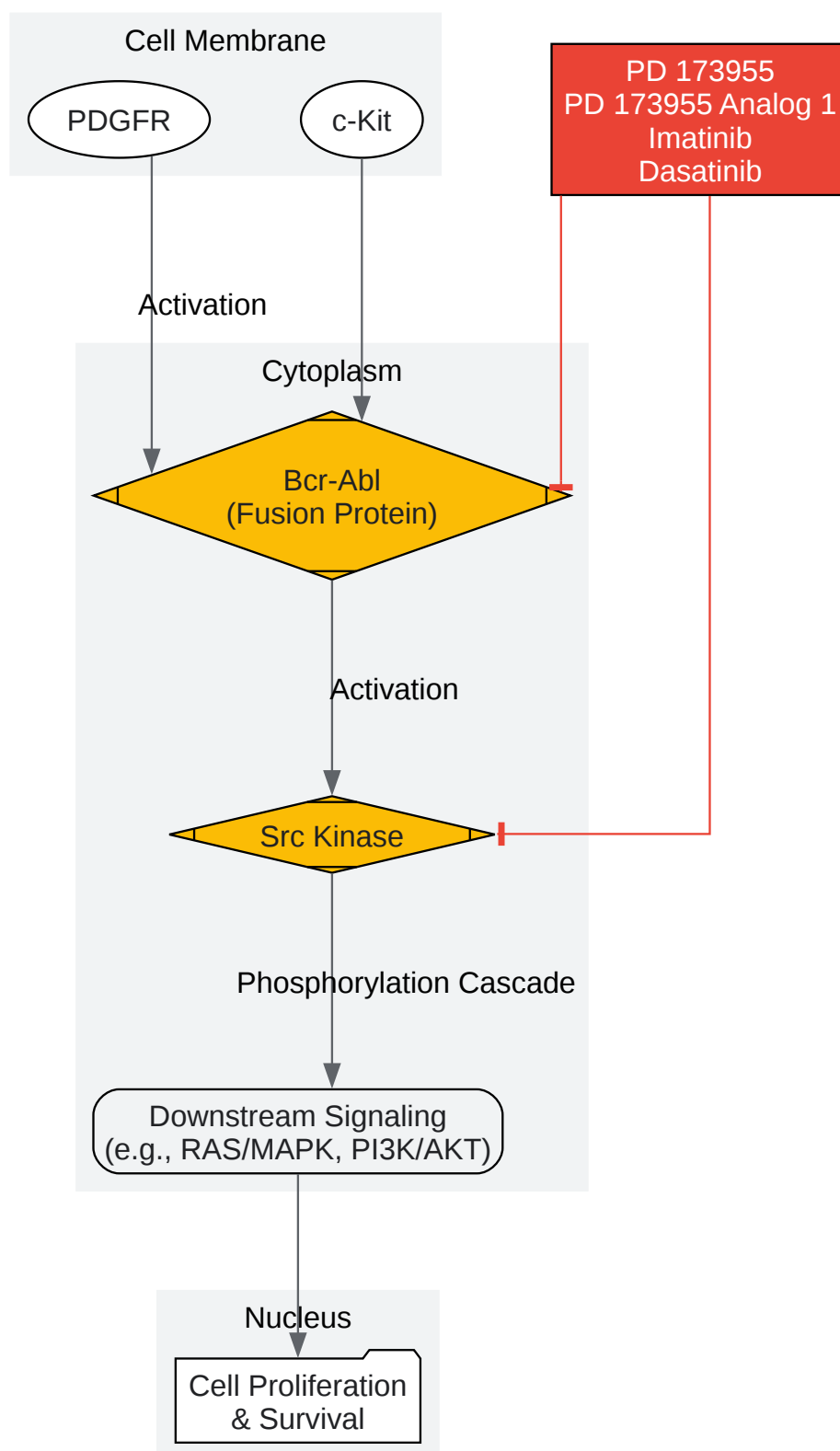
The following table summarizes the inhibitory activities of PD 173955, its conceptual analog, and selected alternative drugs against key kinase targets and in various cancer cell lines.

Compound	Target(s)	IC50 (nM) - Biochemical Assay	Cell Line	IC50 (nM) - Cell-Based Assay
PD 173955	Bcr-Abl	1-2 <sup>[1]</sup>	Bcr-Abl positive cell lines	2-35 <sup>[1]</sup>
Src	22 <sup>[1][2]</sup>	MDA-MB-468 (Breast Cancer)	500 <sup>[2]</sup>	
c-Kit	~25 <sup>[3]</sup>	MCF-7 (Breast Cancer)	1000 <sup>[2]</sup>	
Yes	22 <sup>[3]</sup>	M07e (Megakaryoblastic Leukemia)	40 (SCF-dependent) <sup>[1]</sup>	
Lck	5 <sup>[3]</sup>			
PD 173955 Analog 1	EGFR	190 (in silico)	Not Available	Not Available
Imatinib	Bcr-Abl (v-Abl)	600	NCI-H727 (Bronchial Carcinoid)	32,400
c-Kit	100	BON-1 (Pancreatic Carcinoid)	32,800	
PDGFR	100			
Dasatinib	Bcr-Abl	<1	Neuroblastoma cell lines (7/10)	Sub-micromolar
Src	0.8			
c-Kit	79			

Disclaimer: The data for **PD 173955 Analog 1** is based on in silico (computational) predictions and has not been experimentally validated. Direct comparison with experimentally determined IC50 values of other compounds should be interpreted with caution.

## Signaling Pathway and Experimental Workflow

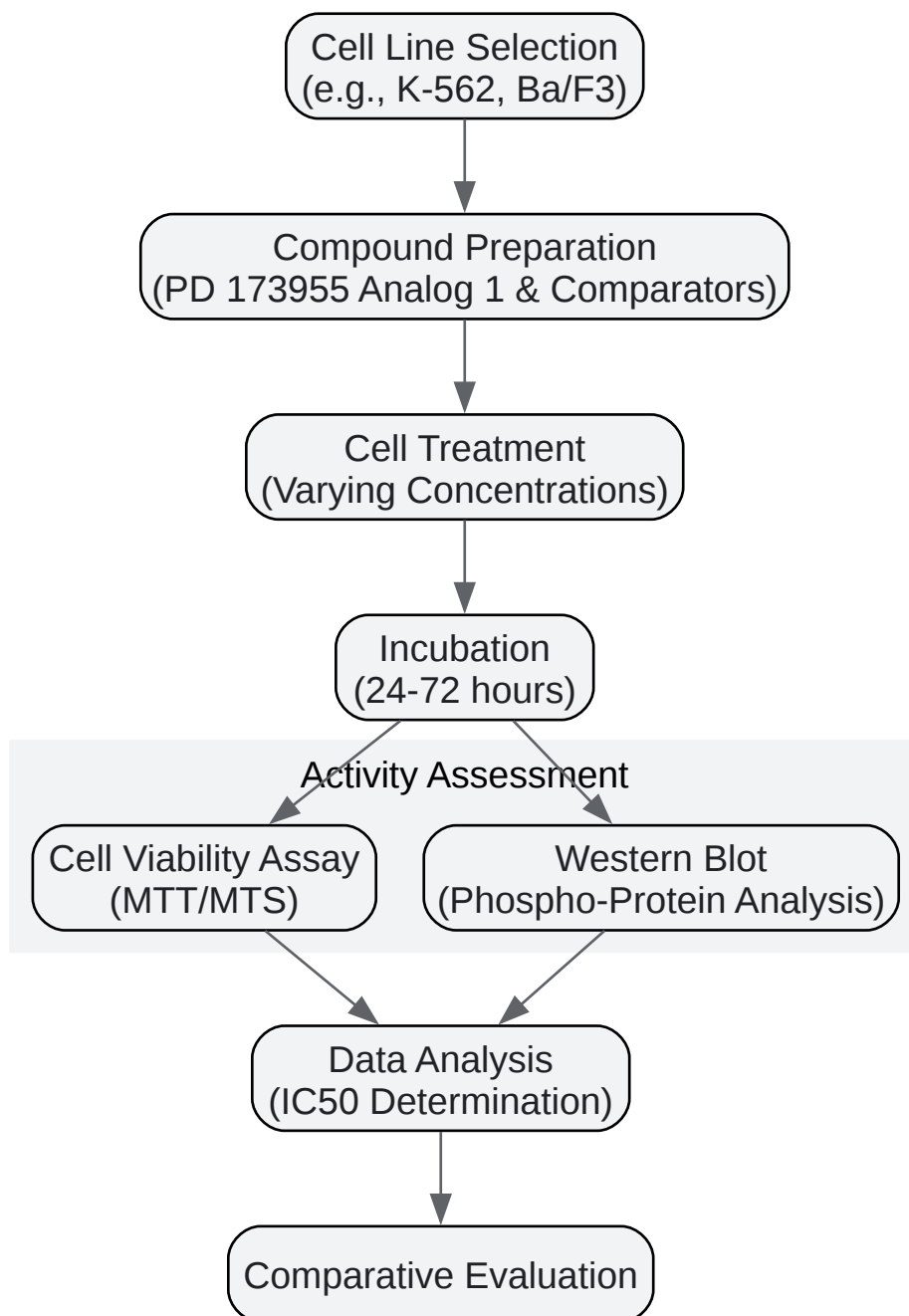
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.



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Bcr-Abl and Src Signaling Pathway Inhibition.

## Experimental Workflow



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)